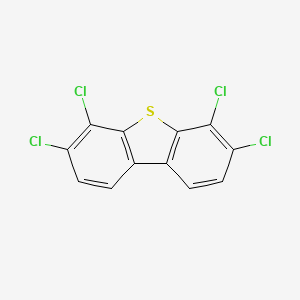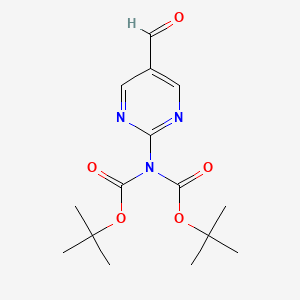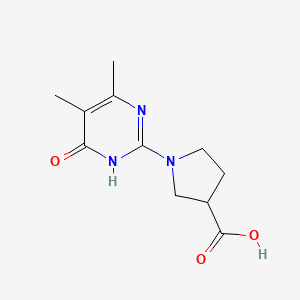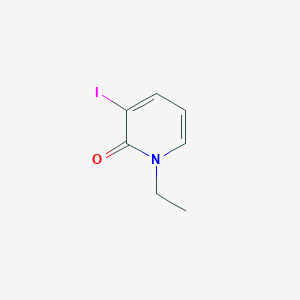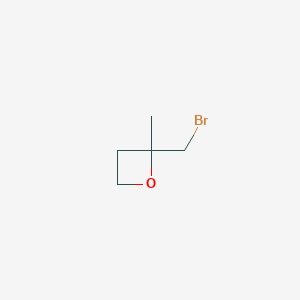![molecular formula C9H8BrN3O2 B13016522 Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13016522.png)
Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a heterocyclic compound with the molecular formula C9H8BrN3O2 and a molecular weight of 270.08 g/mol . This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate, can be achieved through various methods . Some common synthetic routes include:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine compound.
Bromohydrazone Formation: This involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium intermediates, which undergo further reactions to yield the final product.
Multistep Synthesis: This involves multiple steps, including cyclization and rearrangement reactions, to form the desired compound.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to changes in its oxidation state and the formation of different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: For oxidation reactions, common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: For reduction reactions, common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can yield different oxidation states of the compound .
科学研究应用
Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of kinase inhibitors and other biologically active molecules.
Biological Research: The compound is used in studies related to its biological activities, including its potential as an antiviral and anticancer agent.
Chemical Research: The compound is used in the development of new synthetic methodologies and the study of its chemical properties.
Industrial Applications: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound can act as a kinase inhibitor by binding to the active site of kinases and inhibiting their activity . This can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
相似化合物的比较
Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate can be compared with other similar compounds, such as:
Remdesivir: A broad-spectrum antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
Brivanib Alaninate: An antitumorigenic drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
BMS-690514: An EGFR inhibitor in clinical phase II containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine scaffold but differ in their specific substituents and biological activities. This compound is unique due to its specific bromine substitution, which can influence its reactivity and biological properties .
属性
分子式 |
C9H8BrN3O2 |
|---|---|
分子量 |
270.08 g/mol |
IUPAC 名称 |
ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-5-7-6(10)3-4-13(7)12-8/h3-5H,2H2,1H3 |
InChI 键 |
FWBYWOBUFBMSBN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NN2C=CC(=C2C=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)

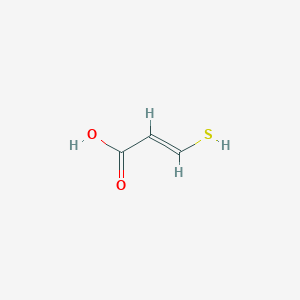
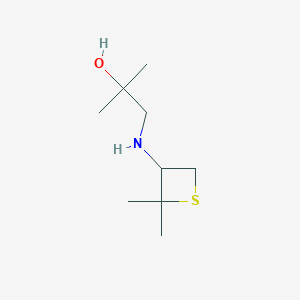
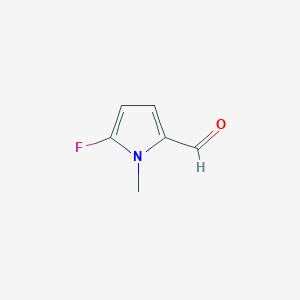
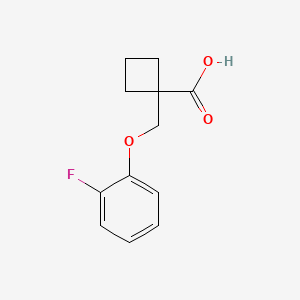
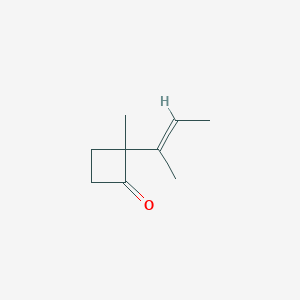
![tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13016486.png)
